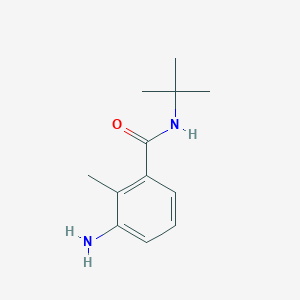

3-Amino-N-(tert-butyl)-2-methylbenzamide

Description

3-Amino-N-(tert-butyl)-2-methylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a methyl substituent at the 2-position of the benzamide ring. This compound is of interest in medicinal and agrochemical research due to the tert-butyl group’s steric bulk, which can influence binding affinity and metabolic stability.

Properties

IUPAC Name |

3-amino-N-tert-butyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-9(6-5-7-10(8)13)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEWVCCLFLNMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586169 | |

| Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905234-93-7 | |

| Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(tert-butyl)-2-methylbenzamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 3-amino-2-methylbenzoic acid is then reacted with tert-butylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, and large-scale batch reactors for the amidation step.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(tert-butyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-N-(tert-butyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase and protein tyrosine phosphatases.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(tert-butyl)-2-methylbenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active site of enzymes such as dihydrofolate reductase, preventing the binding of the natural substrate and thereby inhibiting the enzyme’s activity.

Pathways Involved: This inhibition can affect various cellular pathways, including those involved in folate metabolism and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-N-(tert-butyl)-2-methylbenzamide with structurally related benzamide derivatives, focusing on molecular properties, synthesis efficiency, and functional applications:

Key Observations:

In contrast, the 2-hydroxyethyl group in its analog increases polarity, which may enhance aqueous solubility . Halogenated analogs (e.g., 3-bromophenyl derivative) exhibit higher molecular weights and distinct electronic profiles, favoring interactions with hydrophobic pockets in biological targets .

Synthesis Efficiency: Yields for benzamide derivatives vary significantly. For example, 3-Amino-N-(3-bromophenyl)-2-methylbenzamide was synthesized in 57% yield , while tert-butyl-containing analogs (e.g., 4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide) showed lower yields (44%) due to steric challenges .

Biological and Industrial Applications: The thienopyridine-based analog demonstrated superior insecticidal activity, highlighting the role of heterocyclic cores in agrochemical design . Medicinal analogs (e.g., N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide) are marketed for therapeutic use but lack detailed mechanistic studies in the provided evidence .

Gaps and Contradictions: Several analogs (e.g., 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide) are discontinued or lack biological data, limiting comparative analysis .

Biological Activity

3-Amino-N-(tert-butyl)-2-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a benzamide core. Its chemical structure can be represented as follows:

- Molecular Formula : C12H18N2O

- Molecular Weight : 206.29 g/mol

- CAS Number : 905234-93-7

The compound's unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various research fields.

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : Starting with 2-methylbenzoic acid, a nitro group is introduced at the 3-position.

- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Amidation : The resulting 3-amino-2-methylbenzoic acid is reacted with tert-butylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor , particularly against dihydrofolate reductase (DHFR) and protein tyrosine phosphatases (PTPs). The mechanism involves binding to the active site of these enzymes, thereby preventing substrate binding and inhibiting their activity. This inhibition can significantly affect cellular pathways related to folate metabolism and cell signaling.

Anticancer Properties

The compound has also been explored for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival. For instance, its role in inhibiting DHFR can lead to reduced nucleotide synthesis, ultimately affecting DNA replication in rapidly dividing cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that the compound inhibited DHFR with an IC50 value in the micromolar range, showcasing its potential as a therapeutic agent in cancer treatment .

- Cell Viability Assays : In vitro assays revealed that treatment with this compound resulted in decreased viability of various cancer cell lines, suggesting its efficacy as an anticancer agent .

- Mechanistic Insights : Further investigations into its mechanism of action indicated that it may affect multiple pathways involved in tumor growth and metastasis, including those related to angiogenesis and immune evasion .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-N-(tert-butyl)benzenesulfonamide | Contains sulfonamide group | Potent enzyme inhibitor |

| 3-Amino-N-butylbenzenesulfonamide | Lacks tert-butyl group | Moderate enzyme inhibition |

This comparison illustrates how structural variations can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.